![molecular formula C16H17NO3S B5746915 methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with a methyl ester and an amide group linked to an isopropylbenzoyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2-thiophenecarboxylate with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and the amide linkage play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
- Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
- Methyl 3-[(4-tert-butylbenzoyl)amino]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the isopropyl group on the benzoyl moiety, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding interactions, and overall stability compared to similar compounds with different substituents.
特性
IUPAC Name |
methyl 3-[(4-propan-2-ylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10(2)11-4-6-12(7-5-11)15(18)17-13-8-9-21-14(13)16(19)20-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJEXHCYJVYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
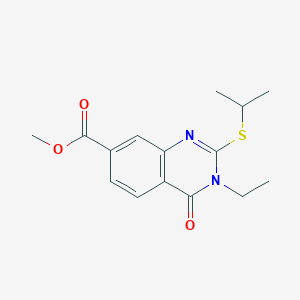
![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)
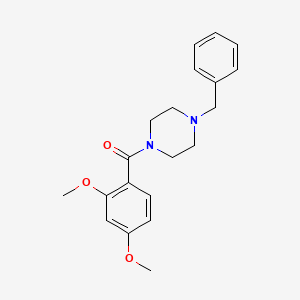
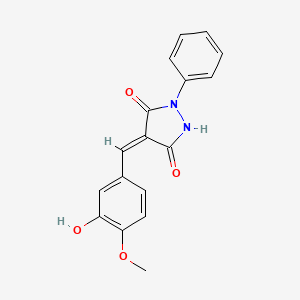
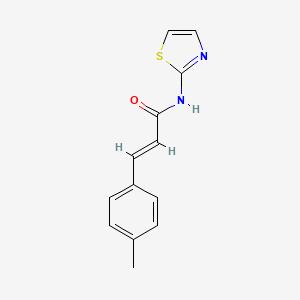
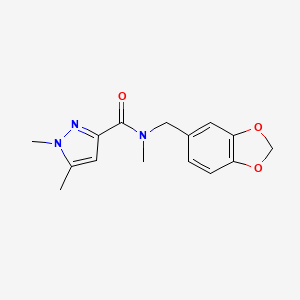

![1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5746883.png)
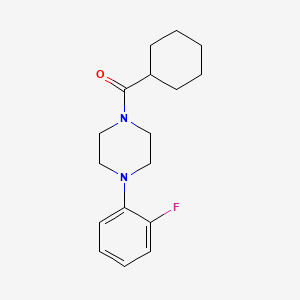
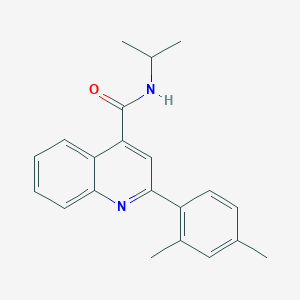
![2-[(3,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5746913.png)
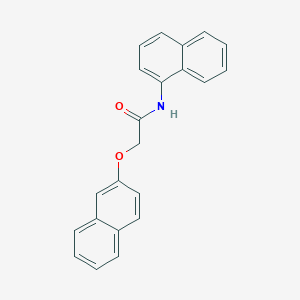
![6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B5746934.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)
